molecular formula C16H24N4O3S B2562072 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide CAS No. 1021258-86-5

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide

Cat. No.: B2562072
CAS No.: 1021258-86-5
M. Wt: 352.45
InChI Key: QWPFYVXWQROSPR-UHFFFAOYSA-N
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Description

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H24N4O3S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Applications

Research on compounds structurally related to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has demonstrated potential antibacterial and anticancer applications. For instance, a study focused on the synthesis and evaluation of new 2-chloro-3-hetarylquinolines, including compounds with piperazinyl and pyridinyl sulfonyl moieties, showed significant antibacterial activity against S. aureus. Additionally, some of these compounds exhibited broad anticancer activity against various tumor cell lines, highlighting their potential as therapeutic agents in treating bacterial infections and cancer (Bondock & Gieman, 2015).

Synthesis and Potential Anticancer Activity

Another study focused on the synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas, revealing compounds with potential anticancer activity. These compounds were evaluated for their in vitro anticancer activity, and some displayed a good activity profile and selectivity towards leukemia, colon cancer, and melanoma subpanels. This research underscores the importance of structural modification in pyridine sulfonamide derivatives for developing effective anticancer therapies (Szafrański & Sławiński, 2015).

Crystal Engineering and Drug Design

In the realm of crystal engineering and drug design, the principles of crystal engineering have been applied to prepare organic co-crystals and salts involving pyridine derivatives, demonstrating the versatility of pyridinyl and piperazinyl moieties in forming stable structures with potential pharmaceutical applications. This research provides insights into the design and synthesis of new drug candidates with improved pharmacological profiles (Elacqua et al., 2013).

Enantioselective Catalysis

The development of enantioselective catalysts based on piperazine-2-carboxylic acid derivatives has shown promising results in the hydrosilylation of N-aryl imines, indicating the potential of these compounds in asymmetric synthesis. The high enantioselectivity and yields obtained for a broad range of substrates highlight the utility of piperazine derivatives in catalyzing reactions with significant stereoselectivity, which is crucial for the production of chiral pharmaceuticals (Wang et al., 2006).

Properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c21-16(14-5-6-14)18-8-3-13-24(22,23)20-11-9-19(10-12-20)15-4-1-2-7-17-15/h1-2,4,7,14H,3,5-6,8-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPFYVXWQROSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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